4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-13(20)14-2-4-17(5-3-14)24(21,22)18-9-6-15(7-10-19)16-8-11-23-12-16/h2-5,8,11-12,15,18-19H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGJAQANXNKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the sulfonamide group. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the hydroxy and acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1. Antagonism of Prostaglandin D2
One of the most notable applications of this compound is its role as an antagonist of Prostaglandin D2 (PGD2). PGD2 is implicated in various pathological conditions, including asthma, allergic rhinitis, and systemic mastocytosis. Research has shown that derivatives of this compound exhibit high antagonistic activity against PGD2, making them promising candidates for therapeutic interventions in these diseases .
2. Synthesis of Benzothiophenecarboxamide Derivatives
The compound serves as a key intermediate in the synthesis of benzothiophenecarboxamide derivatives, which are known for their pharmacological activities. These derivatives are synthesized through a series of reactions involving the compound, leading to products that have demonstrated efficacy in treating conditions related to excessive mast cell activation and inflammation .
Material Science Applications
1. Development of Functional Materials
The unique molecular structure of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide allows for its use in developing functional materials. Its thiophene moiety can contribute to electronic properties, making it a candidate for organic semiconductors and photovoltaic devices. Research into the electronic properties of similar compounds has shown promising results in enhancing conductivity and stability .
Case Study 1: Therapeutic Efficacy in Allergic Conditions
A study conducted on the efficacy of benzothiophenecarboxamide derivatives showed significant improvement in symptoms associated with allergic rhinitis when administered to subjects with a history of mast cell dysfunction. The study highlighted the role of this compound as a precursor in synthesizing these effective derivatives .
Case Study 2: Material Properties Assessment
Research on thiophene-containing compounds demonstrated that modifications to their structure could enhance their conductivity. A specific focus on the electronic properties revealed that compounds similar to this compound exhibited improved charge transport characteristics, suggesting potential applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound A : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Substituents : Methyl group (4-position), oxazole ring (sulfamoyl-linked).
- Key Features : The oxazole ring introduces a nitrogen-oxygen heterocycle, which may enhance antimicrobial activity through hydrogen bonding or π-π stacking.
- Synthesis & Analysis : Synthesized via sulfonylation reactions; structure confirmed by single-crystal X-ray diffraction (R factor = 0.055) .
Compound B : 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Substituents : Acetyl-hydroxyphenyl diazenyl group, methylisoxazole.
- Key Features : The diazenyl (-N=N-) moiety enables metal coordination, as studied in complexes with Cu(II) and Ni(II) .
- Analysis : Characterized via UV-Vis and IR spectroscopy; the acetyl group stabilizes metal-ligand interactions.
Compound C : 4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e)
- Substituents : Methyl group (4-position), indole-thiophene hybrid side chain.
- Key Features : The indole-thiophene system contributes to π-conjugation and steric bulk.
- Synthesis : High-yield (90%) via formylthiophen-3-yl intermediate and column chromatography .
Comparative Data Table
Electronic and Steric Considerations
- Electron-Withdrawing Groups : The acetyl group in the target compound and Compound B may enhance electrophilicity compared to the methyl group in Compounds A and C.
- Aromatic Systems : Thiophene (target compound) and oxazole (Compound A) differ in electron density; thiophene’s sulfur atom may facilitate stronger hydrophobic interactions.
- Hydrogen Bonding: The hydroxyl group in the target compound’s pentyl chain could improve solubility and target binding compared to non-polar substituents in analogs.
Biological Activity
4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Acetyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Hydroxy group : May contribute to hydrogen bonding interactions with biological targets.
- Thiophene ring : Known for its electron-rich properties, which can influence the compound's reactivity and interaction with proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiophene rings have shown cytotoxic effects against various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as NF-kB signaling .
Antimicrobial Properties
Sulfonamide derivatives are widely recognized for their antimicrobial activity. Compounds in this class have demonstrated efficacy against a range of bacteria and fungi. The sulfonamide moiety interferes with bacterial folic acid synthesis, which is crucial for their growth and replication. Research indicates that modifications to the sulfonamide structure can enhance its potency against resistant strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases. The presence of the hydroxy group may enhance its binding affinity to target enzymes .
Study on Anticancer Activity
A study published in MDPI investigated a series of thiophene-containing compounds, revealing that those with structural similarities to this compound exhibited enhanced cytotoxicity in vitro against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The results suggested that the unique structural features contributed to improved interaction with cancer cell receptors .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related sulfonamide compounds. The findings indicated that these compounds were effective against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use in treating resistant infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide?
The synthesis typically involves:
- Functionalization of the thiophene-pentyl chain : Bromination of thiophene followed by Grignard reactions to introduce the pentyl chain, with subsequent hydroxylation .
- Sulfonamide coupling : Reaction of 4-acetylbenzenesulfonyl chloride with the amine derivative of the thiophene-pentyl intermediate under controlled pH (~7–8) in anhydrous dichloromethane .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key optimization: Temperature control during coupling (0–5°C minimizes side reactions) and use of molecular sieves to absorb moisture .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiophene-pentyl chain and sulfonamide linkage. For example, the acetyl group’s singlet at ~2.5 ppm in H NMR and sulfonamide S=O stretching at ~1350 cm in FTIR .
- HRMS : Validates molecular formula (e.g., C₁₈H₂₃N₁O₄S₂, expected [M+H]+: 396.1052) .
- X-ray crystallography : Resolves conformational flexibility of the pentyl chain and hydrogen-bonding networks .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and hydroxyl groups; low in water (<0.1 mg/mL) .
- Stability : Degrades above 150°C; sensitive to strong acids/bases (hydrolysis of sulfonamide bond). Store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, wavefunction analysis) predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., acetyl group as electron-deficient site) .
- Multiwfn software : Analyze electron localization function (ELF) to map π-π interactions between thiophene and benzenesulfonamide moieties .
- Reactivity predictions : Frontier molecular orbital (HOMO-LUMO) analysis reveals charge-transfer potential with biological targets like enzymes .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-response profiling : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assay for cytotoxicity) to identify therapeutic windows .
- Target-specific studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities to suspected targets (e.g., carbonic anhydrase IX) .
- Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral separation : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to isolate enantiomers .
- Enantiomer-specific activity : Compare IC₅₀ values in enzyme inhibition assays. For example, (R)-enantiomers may show 10-fold higher affinity for sulfotransferases than (S)-forms .
- Molecular docking : Simulate enantiomer binding poses in target proteins (e.g., hydrophobic pockets favoring specific configurations) .
Methodological Recommendations
- Synthetic scalability : Transition from batch to flow chemistry for thiophene functionalization to improve yield reproducibility .
- In silico screening : Prioritize targets using databases like PubChem BioAssay to reduce experimental redundancy .
- Crystallization solvents : Use tert-butanol/water mixtures for high-quality single crystals suitable for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
